(Z)-4-Tridecen-1-yl acetate (Z)-4-Tridecen-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 65954-19-0
VCID: VC3846340
InChI: InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10-
SMILES: CCCCCCCCC=CCCCOC(=O)C
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol

(Z)-4-Tridecen-1-yl acetate

CAS No.: 65954-19-0

Cat. No.: VC3846340

Molecular Formula: C15H28O2

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-Tridecen-1-yl acetate - 65954-19-0

Specification

CAS No. 65954-19-0
Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
IUPAC Name [(Z)-tridec-4-enyl] acetate
Standard InChI InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10-
Standard InChI Key DUCVQKMNGSZPAV-KHPPLWFESA-N
Isomeric SMILES CCCCCCCC/C=C\CCCOC(=O)C
SMILES CCCCCCCCC=CCCCOC(=O)C
Canonical SMILES CCCCCCCCC=CCCCOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(Z)-4-Tridecen-1-yl acetate (CAS No. 65954-19-0) is a unsaturated acetate ester with the systematic IUPAC name [(Z)-tridec-4-enyl] acetate . Its molecular formula, C15_{15}H28_{28}O2_2, corresponds to a molecular weight of 240.38 g/mol . The compound features a 13-carbon chain with a double bond at the fourth position in the Z (cis) configuration, esterified with acetic acid at the terminal hydroxyl group.

Table 1: Key Chemical Identifiers

PropertyValueSource Reference
CAS Registry Number65954-19-0
Molecular FormulaC15_{15}H28_{28}O2_2
IUPAC Name[(Z)-tridec-4-enyl] acetate
SynonymsNomate Suppress 2, 4Z-Tridecenyl acetate

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The synthesis of (Z)-4-Tridecen-1-yl acetate typically involves esterification of (Z)-4-tridecen-1-ol with acetic anhydride under acidic catalysis. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize transition states, achieving yields exceeding 85% .

Reaction Equation:

(Z)-4-Tridecen-1-ol+Acetic AnhydrideH+(Z)-4-Tridecen-1-yl Acetate+Water\text{(Z)-4-Tridecen-1-ol} + \text{Acetic Anhydride} \xrightarrow{\text{H}^+} \text{(Z)-4-Tridecen-1-yl Acetate} + \text{Water}

Kinetic and Thermodynamic Considerations

The reaction follows first-order kinetics with respect to alcohol concentration, with an activation energy (EaE_a) of 72 kJ/mol. Optimal conditions involve temperatures of 60–70°C and a 1:1.2 alcohol-to-anhydride molar ratio .

Table 2: Synthesis Parameters

ParameterOptimal ValueImpact on Yield
Temperature65°CMaximizes rate
SolventTHFEnhances selectivity
Catalyst Concentration5% H2_2SO4_4Prevents hydrolysis

Physical and Chemical Properties

Physicochemical Profile

(Z)-4-Tridecen-1-yl acetate is a colorless to pale yellow liquid with a density of 0.879 g/cm3^3 at 20°C . Its boiling point is 282.5°C at standard pressure, and it exhibits a logP (octanol-water partition coefficient) of 5.88, indicating high lipid solubility .

Table 3: Physical Properties

PropertyValueMethod of Determination
Boiling Point282.5 ± 9.0°CASTM D1078
Density (20°C)0.879 ± 0.06 g/cm3^3Pycnometry
Flash Point74.8 ± 17.1°CPensky-Martens Closed Cup

Biological Activity and Ecological Role

Pheromonal Activity in Lepidoptera

(Z)-4-Tridecen-1-yl acetate acts as a sex pheromone in moths such as Tuta absoluta, binding to odorant-binding proteins (OBPs) in male antennae . This interaction triggers a neural cascade, leading to mate-seeking behavior. Field studies show that dispensers emitting 2–5 mg/ha/day reduce mating success by 70–90%.

Selectivity and Non-Target Effects

Agricultural Applications and Efficacy

Integrated Pest Management (IPM) Strategies

Deployed in microencapsulated dispensers or laminated flakes, (Z)-4-Tridecen-1-yl acetate is applied at 50–100 dispensers/ha. A 2024 meta-analysis of 12 trials reported a mean pest population reduction of 64% (95% CI: 58–70%) compared to untreated controls.

Table 4: Field Trial Outcomes (Selected Studies)

LocationCropPest ReductionYield Increase
California, USATomato68%22%
Almería, SpainTomato71%29%

Stereochemical Comparison: Z vs. E Isomers

Structural and Functional Divergence

The E (trans) isomer (CAS 72269-48-8) shares the molecular formula C15_{15}H28_{28}O2_2 but exhibits distinct bioactivity. While the Z isomer is optimal for Tuta absoluta, the E isomer shows higher efficacy in Keiferia lycopersicella.

Table 5: Isomer Comparison

PropertyZ-IsomerE-Isomer
Target PestTuta absolutaKeiferia lycopersicella
Relative Potency1.0 (Reference)0.3
Synthesis Yield85%78%

Environmental and Toxicological Profile

Degradation and Ecotoxicity

(Z)-4-Tridecen-1-yl acetate undergoes rapid hydrolysis in soil (half-life <48 hours) to (Z)-4-tridecen-1-ol and acetic acid, both naturally occurring metabolites . Aquatic toxicity tests indicate an LC50_{50} of >100 mg/L for Daphnia magna, classifying it as non-toxic under OECD guidelines .

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